5-(2-aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5-(2-aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of both thiazole and benzimidazole rings.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Mode of Action
It is known that 2-aminothiazoles, a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Biochemical Pathways
It is known that compounds with similar structures have been reported to have antioxidant activity, which relates to reducing oxidative stress, malignant transformation, dna mutations, and damage parameters .
Result of Action
It is known that compounds with similar structures have been reported to show good anti-proliferative effects on hepg2 cells . Furthermore, they exhibit excellent potency in both ABTS and DPPH radical scavenging assays, compared to the standard ascorbic acid .
Action Environment
It is known that the synthesis of compounds with similar structures can be effectively developed in an aqueous ethanol medium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of 2-aminothiazole with a suitable benzimidazole derivative. One common method involves the reaction of 2-aminothiazole with 2-chlorobenzimidazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Alkylated or acylated thiazole derivatives
Scientific Research Applications
5-(2-aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler analog with similar antimicrobial properties.
Benzimidazole: Shares the benzimidazole core structure and is known for its broad-spectrum biological activities.
Thiazole derivatives: Various thiazole-based compounds exhibit similar antimicrobial and anticancer properties.
Uniqueness
5-(2-aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its combined structural features of both thiazole and benzimidazole rings, which confer enhanced biological activity and specificity compared to its individual components .
Properties
CAS No. |
927969-91-3 |
---|---|
Molecular Formula |
C10H8N4OS |
Molecular Weight |
232.3 |
Purity |
95 |
Origin of Product |
United States |
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